

Spectral Analysis of Methyl 2-aminonicotinate: A Technical Guide

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This guide provides a comprehensive analysis of the spectral data for **methyl 2-aminonicotinate**, a key intermediate in pharmaceutical and chemical synthesis. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The analysis of both ¹H and ¹³C NMR spectra is crucial for the structural elucidation of **methyl 2-aminonicotinate**.

¹H NMR Spectral Data

The ¹H NMR spectrum reveals the number of different types of protons, their chemical environments, and their connectivity within the molecule.



Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
8.16	dd	1H	4.8, 1.9	Pyridine H-6
7.99	dd	1H	7.7, 1.9	Pyridine H-4
6.66	dd	1H	7.7, 4.8	Pyridine H-5
6.13	br s	2H	-	-NH2
3.88	S	3H	-	-OCH₃

Solvent: CDCl₃, Frequency: 90

 MHz

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Chemical Shift (δ) ppm	Assignment	
168.4	Ester Carbonyl (C=O)	
159.2	Pyridine C-2	
152.5	Pyridine C-6	
138.8	Pyridine C-4	
114.7	Pyridine C-5	
107.0	Pyridine C-3	
51.6	Methyl (-OCH₃)	
Solvent: CDCl₃, Frequency: 22.5 MHz		

Experimental Protocol for NMR Spectroscopy

Foundational & Exploratory

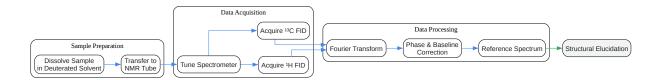




A standardized protocol is essential for acquiring high-quality NMR spectra.

- Sample Preparation: Dissolve approximately 5-10 mg of **methyl 2-aminonicotinate** in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[1] Ensure the sample is fully dissolved to avoid spectral artifacts.
- Instrumentation: The spectra are recorded on a high-resolution NMR spectrometer.
- 1H NMR Acquisition:
 - The instrument is tuned to the proton frequency.
 - A standard one-pulse sequence is typically used.
 - Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton signals.
- ¹³C NMR Acquisition:
 - The instrument is tuned to the carbon frequency.
 - A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.
 - A greater number of scans is required due to the low natural abundance of ¹³C.
- Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).





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Figure 1: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

The IR spectrum of **methyl 2-aminonicotinate** shows characteristic absorption bands for its primary functional groups.



Wavenumber (cm ⁻¹)	Intensity	Assignment
3478, 3326	Strong, Sharp	N-H Stretch (Primary Amine)
3000	Medium	Aromatic C-H Stretch
2952	Medium	Aliphatic C-H Stretch (-CH₃)
1698	Strong, Sharp	C=O Stretch (Ester)
1613, 1582, 1492	Medium-Strong	C=C & C=N Stretch (Aromatic Ring)
1291	Strong	C-O Stretch (Ester)
1100	Medium	C-N Stretch (Amine)
751	Strong	Aromatic C-H Bend (Out-of- Plane)
Sample Phase: Liquid Film		

Experimental Protocol for IR Spectroscopy

- Sample Preparation: For a liquid film analysis, a small drop of the neat liquid sample is
 placed between two salt plates (e.g., NaCl or KBr).[3] If the sample is a solid, it can be
 prepared as a KBr pellet or a Nujol mull.[3]
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.[4]
- Data Acquisition:
 - A background spectrum of the empty sample holder (or salt plates) is recorded.
 - The sample is placed in the IR beam path, and the sample spectrum is recorded.
 - The instrument measures the interference pattern of the transmitted IR radiation.
- Data Processing: The background spectrum is automatically subtracted from the sample spectrum. A Fourier transform is then performed on the interferogram to produce the final IR



spectrum, which is typically plotted as percent transmittance versus wavenumber.[4]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a compound.

MS Spectral Data

The mass spectrum of **methyl 2-aminonicotinate** confirms its molecular weight and shows characteristic fragments.

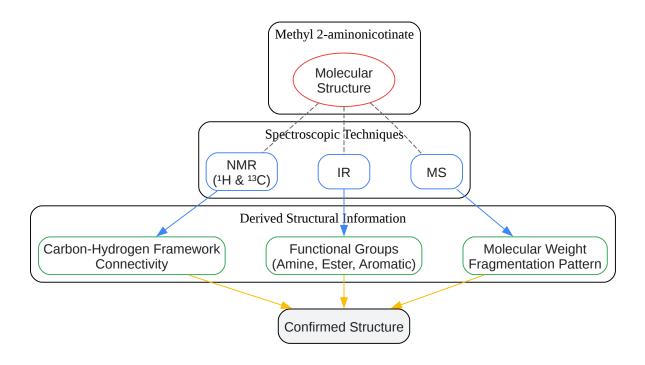
Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Assignment
152	100	[M] ⁺ (Molecular Ion)
121	~80	[M - OCH ₃] ⁺
93	~40	[M - COOCH₃]+
Ionization Method: Electron Impact (EI) at 70 eV		

Experimental Protocol for Mass Spectrometry

- Sample Introduction: The sample is introduced into the ion source of the mass spectrometer.
 For volatile compounds like methyl 2-aminonicotinate, a direct insertion probe or gas chromatography inlet can be used.[5]
- Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV for Electron Impact ionization), causing them to ionize and form a molecular ion (M+).[5]
- Fragmentation: The high energy of the ionization process causes the molecular ion to fragment into smaller, characteristic charged fragments and neutral species.[5]
- Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).



• Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus m/z.



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Figure 2: Relationship between spectral methods and structural data.

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